6-Chloro-2-(3-chloro-4-fluorophenyl)benzoic acid, 95%
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Overview
Description
6-Chloro-2-(3-chloro-4-fluorophenyl)benzoic acid, also known as 6-CFC-BZA, is a chemical compound widely used in scientific research. It is a white, odorless solid with a molecular weight of 295.54 g/mol and a melting point of 106-107°C. 6-CFC-BZA is a chlorinated benzoic acid derivative and is used in a wide range of laboratory experiments, including synthesis of drugs, biochemical studies, and physiological studies.
Mechanism of Action
6-Chloro-2-(3-chloro-4-fluorophenyl)benzoic acid, 95% is a chlorinated benzoic acid derivative and is known to inhibit the activity of cytochrome P450 and monoamine oxidase enzymes. It is believed to act as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. This inhibition can be used to study the structure and function of the enzyme, as well as to examine the effects of different substrates and inhibitors.
Biochemical and Physiological Effects
6-Chloro-2-(3-chloro-4-fluorophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of cytochrome P450 and monoamine oxidase enzymes. It has also been shown to have an anti-inflammatory effect in vivo, as well as an anxiolytic effect. In addition, it has been shown to have an effect on the metabolism of drugs, as well as on the metabolism of neurotransmitters.
Advantages and Limitations for Lab Experiments
6-Chloro-2-(3-chloro-4-fluorophenyl)benzoic acid, 95% has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also relatively non-toxic, making it safe to handle in the laboratory. Furthermore, it is stable and can be stored for long periods of time. However, it is not suitable for use in studies of the activity of cytochrome P450 enzymes in humans, as it is not known to be metabolized by human enzymes.
Future Directions
There are several potential future directions for research on 6-Chloro-2-(3-chloro-4-fluorophenyl)benzoic acid, 95%. One potential direction is to study its effects on the metabolism of drugs and neurotransmitters in humans. Another potential direction is to investigate its potential therapeutic applications, such as its anti-inflammatory and anxiolytic effects. Finally, further studies of its mechanism of action could provide insight into the structure and function of cytochrome P450 and monoamine oxidase enzymes.
Synthesis Methods
6-Chloro-2-(3-chloro-4-fluorophenyl)benzoic acid, 95% can be synthesized from 3-chloro-4-fluorobenzaldehyde and 6-chlorobenzoic acid. The reaction is performed in an inert atmosphere, such as nitrogen, and requires a base, such as aqueous sodium hydroxide. The reaction is carried out at room temperature and the product is isolated by recrystallization. The yield of the reaction is typically around 95%.
Scientific Research Applications
6-Chloro-2-(3-chloro-4-fluorophenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used as a substrate in biochemical studies, as a reagent in synthesis of drugs, and as a tool in physiological studies. It is also used in studies of the activity of enzymes, such as cytochrome P450 and monoamine oxidase, as well as studies of the structure and function of proteins.
properties
IUPAC Name |
2-chloro-6-(3-chloro-4-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-9-3-1-2-8(12(9)13(17)18)7-4-5-11(16)10(15)6-7/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZBZQIJYLLNDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690553 |
Source
|
Record name | 3,3'-Dichloro-4'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261988-28-6 |
Source
|
Record name | 3,3'-Dichloro-4'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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